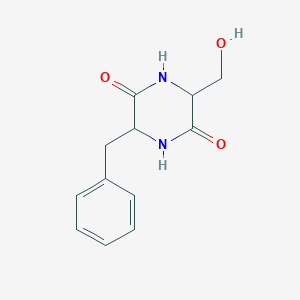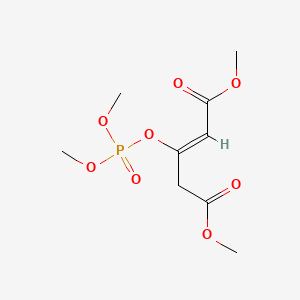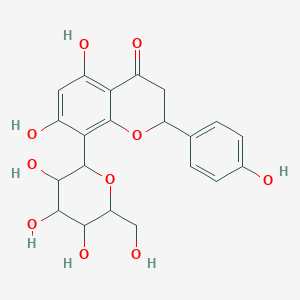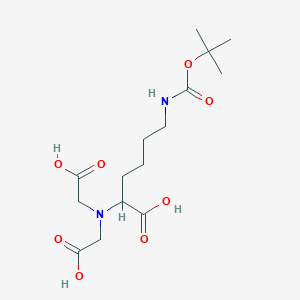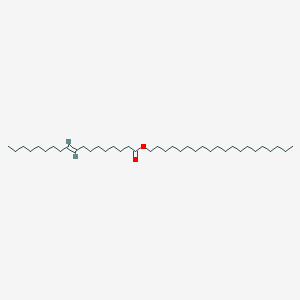
Oleic acid arachidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oleic acid arachidyl ester can be synthesized through the esterification of oleic acid with arachidyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst such as concentrated sulfuric acid. The optimal conditions for this reaction are a temperature of 150°C and a reaction time of 3 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves mixing oleic acid with arachidyl alcohol and heating the mixture under controlled conditions. The use of continuous reactors and efficient catalysts ensures high yield and purity of the ester .
Analyse Chemischer Reaktionen
Types of Reactions: Oleic acid arachidyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield oleic acid and arachidyl alcohol.
Reduction: The ester can be reduced to yield the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Oleic acid and arachidyl alcohol.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Oleyl alcohol and arachidyl alcohol.
Wissenschaftliche Forschungsanwendungen
Oleic acid arachidyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which oleic acid arachidyl ester exerts its effects involves its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, enhancing membrane fluidity and stability. It also interacts with enzymes and receptors, modulating their activity and function . The molecular targets include lipid transport proteins and membrane-bound enzymes .
Vergleich Mit ähnlichen Verbindungen
Methyl Oleate: An ester of oleic acid and methanol, used as a biodiesel component.
Ethyl Oleate: An ester of oleic acid and ethanol, used in pharmaceutical formulations.
Oleyl Oleate: An ester of oleic acid and oleyl alcohol, used in cosmetics and lubricants.
Uniqueness of Oleic Acid Arachidyl Ester: this compound stands out due to its high molecular weight and long-chain structure, which confer superior lubricity and stability compared to shorter-chain esters . Its unique properties make it particularly valuable in high-temperature and high-pressure applications .
Eigenschaften
Molekularformel |
C38H74O2 |
|---|---|
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
icosyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18+ |
InChI-Schlüssel |
HKJBUPVMFYBSHI-RELWKKBWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



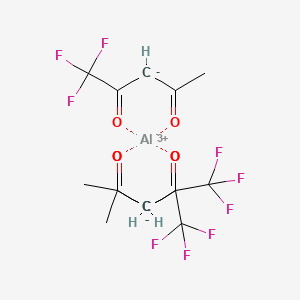

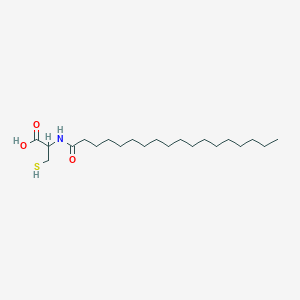
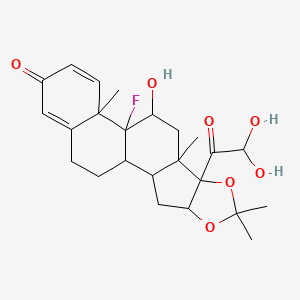
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
